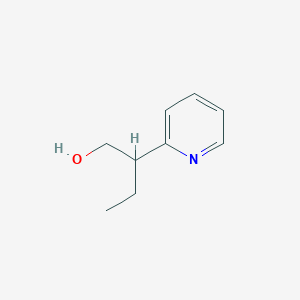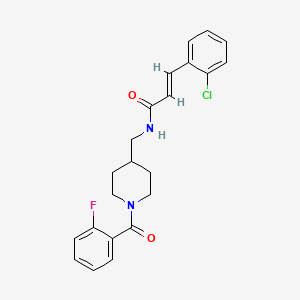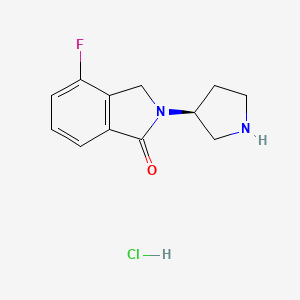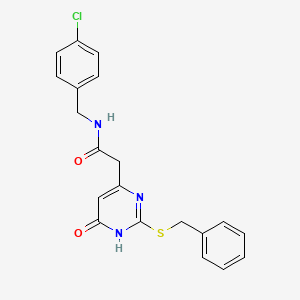![molecular formula C15H20N4O B2533318 7(8H)-Oxo-8-propyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin CAS No. 2034375-53-4](/img/structure/B2533318.png)
7(8H)-Oxo-8-propyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Piperidin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the pyrido[2,3-d]pyrimidine family, which is known for its diverse biological activities and utility in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
4-(Piperidin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which can modulate various biological pathways.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity
Wirkmechanismus
Target of Action
The primary target of 4-(piperidin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one is Protein Kinase B (PKB) , also known as Akt . PKB/Akt is a crucial component of intracellular signaling pathways that regulate growth and survival . It plays a significant role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration.
Mode of Action
4-(piperidin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one interacts with PKB/Akt in an ATP-competitive manner . This means that the compound competes with ATP (Adenosine Triphosphate) for binding to the active site of the kinase. By binding to the active site, the compound inhibits the phosphorylation activity of PKB/Akt, thereby preventing the downstream signaling events that lead to cell growth and survival .
Biochemical Pathways
The inhibition of PKB/Akt affects several downstream pathways. One of the most significant is the PI3K/Akt/mTOR pathway , which is involved in cell cycle progression, protein synthesis, and cell survival. By inhibiting PKB/Akt, the compound prevents the activation of mTOR, a key regulator of cell growth and proliferation. This leads to a decrease in protein synthesis and cell cycle progression, ultimately leading to reduced cell growth and survival .
Result of Action
The molecular and cellular effects of 4-(piperidin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one’s action include the inhibition of PKB/Akt activity, leading to decreased cell growth and survival . On a cellular level, this can result in the inhibition of tumor growth, as PKB/Akt is often overexpressed in various types of cancer .
Biochemische Analyse
Biochemical Properties
The compound 4-(piperidin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one has been found to interact with several enzymes and proteins. For instance, it has been identified as an ATP-competitive inhibitor, showing up to 150-fold selectivity for inhibition of Protein Kinase B (PKB) over the closely related kinase PKA .
Cellular Effects
In terms of cellular effects, 4-(piperidin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one has been observed to influence cell function significantly. It impacts cell signaling pathways, particularly those involving PKB . The compound’s interaction with PKB can lead to changes in gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, 4-(piperidin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one exerts its effects through binding interactions with biomolecules, specifically enzymes like PKB . It acts as an ATP-competitive inhibitor, affecting the activity of PKB and leading to changes in gene expression .
Temporal Effects in Laboratory Settings
Its ATP-competitive inhibition suggests potential long-term effects on cellular function .
Dosage Effects in Animal Models
While specific studies on dosage effects of 4-(piperidin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one in animal models are limited, related compounds have shown efficacy when orally dosed in a mouse model of visceral leishmaniasis .
Metabolic Pathways
Its interaction with PKB suggests it may influence metabolic flux or metabolite levels .
Transport and Distribution
Its interaction with PKB suggests potential effects on its localization or accumulation .
Subcellular Localization
Given its interaction with PKB, it may be directed to specific compartments or organelles where PKB is active .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperidin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate amines. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate is then subjected to further reactions to yield the desired pyrido[2,3-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Piperidin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[2,3-d]pyrimidine-7-one derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,3-d]pyrimidin-7-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrrolo[2,3-d]pyrimidines: Another class of heterocyclic compounds with similar pharmacological properties.
Uniqueness
4-(Piperidin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit certain kinases sets it apart from other similar compounds, making it a valuable tool in drug discovery and development .
Eigenschaften
IUPAC Name |
4-piperidin-1-yl-8-propylpyrido[2,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-2-8-19-13(20)7-6-12-14(16-11-17-15(12)19)18-9-4-3-5-10-18/h6-7,11H,2-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOWGSLFEIMHAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=CC2=C1N=CN=C2N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one](/img/structure/B2533237.png)
![3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/new.no-structure.jpg)

![(E)-N-(benzo[d]thiazol-2-yl)-3-(4-fluorophenyl)acrylamide](/img/structure/B2533242.png)
![Methyl 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetate;hydrochloride](/img/structure/B2533243.png)
![(4-Chlorophenyl)-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2533244.png)


![4-ethoxy-3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2533247.png)
![2-Chloro-N-[1-(dimethylamino)-3-phenylpropan-2-YL]pyridine-3-carboxamide](/img/structure/B2533250.png)
![N-(2-chlorobenzyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2533251.png)
![5-amino-1-(4-chlorophenyl)-N-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2533257.png)

